

# An In-depth Technical Guide to AC-430: A Potent JAK2 Inhibitor

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## Compound of Interest

Compound Name: AC-430

Cat. No.: B1440854

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## Abstract

**AC-430** is a potent and selective small molecule inhibitor of Janus kinase 2 (JAK2), a critical enzyme in the signaling pathways of numerous cytokines and growth factors.[1][2] Developed by Ambit Biosciences (now part of Daiichi Sankyo), **AC-430** has been investigated for its therapeutic potential in oncology and autoimmune diseases.[1][3] This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical and clinical development of **AC-430**. Detailed experimental protocols and a thorough examination of the JAK-STAT signaling pathway are included to support further research and development efforts in this area.

## Chemical Structure and Properties

**AC-430** is a synthetic organic compound with the chemical formula  $C_{19}H_{16}FN_5O$ . [2] It is a racemic mixture, meaning it contains equal amounts of two enantiomers: AC-410 and AC-409. [4] Subsequent research identified AC-410 as the more pharmacokinetically favorable enantiomer, leading to its selection for further clinical development.[4]

Table 1: Physicochemical Properties of **AC-430**

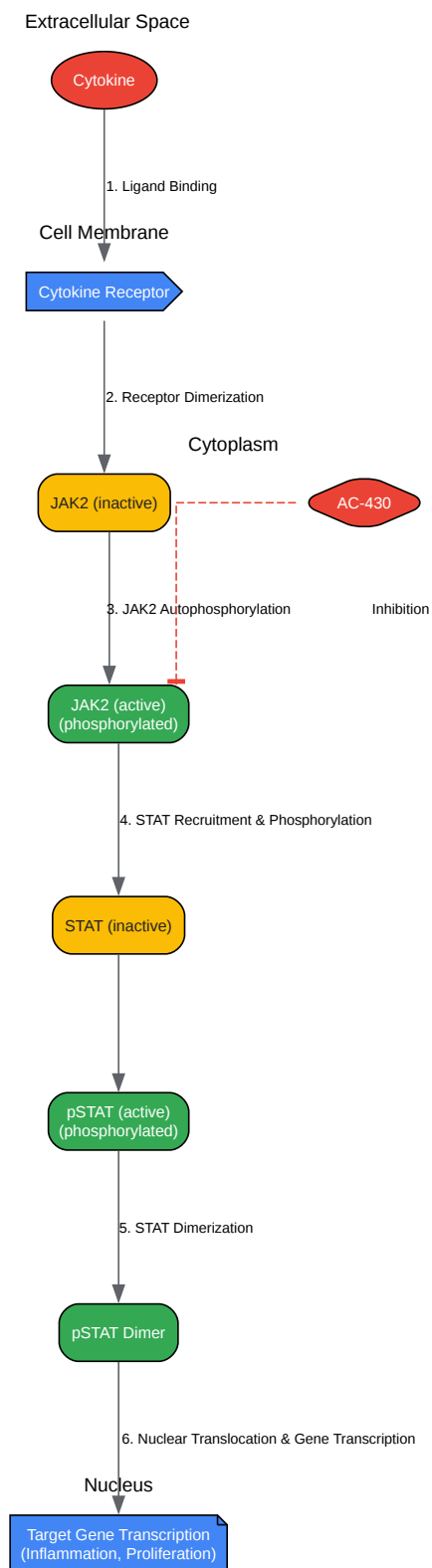
Property	Value	Reference(s)
Chemical Formula	C <sub>19</sub> H <sub>16</sub> FN <sub>5</sub> O	[2]
Molecular Weight	349.37 g/mol	[2]
CAS Number	1361415-84-0	[2]
Hydrogen Bond Acceptors	5	[1]
Hydrogen Bond Donors	3	[1]
Rotatable Bonds	4	[1]
Topological Polar Surface Area	86.72 Å <sup>2</sup>	[1]
XLogP3	3.37	[1]

## Mechanism of Action: Inhibition of the JAK-STAT Signaling Pathway

**AC-430** exerts its effects by inhibiting the Janus kinase 2 (JAK2) enzyme. JAKs are a family of intracellular, non-receptor tyrosine kinases that are essential for the signal transduction of a wide array of cytokines, interferons, and growth factors.[5][6] The canonical JAK-STAT signaling pathway is a critical communication route from the cell surface to the nucleus, regulating fundamental cellular processes such as proliferation, differentiation, and immune responses.[6]

Dysregulation of the JAK-STAT pathway is a known driver in various pathologies, including myeloproliferative neoplasms, autoimmune disorders, and various cancers.[5][6] Specifically, gain-of-function mutations in JAK2, such as the V617F mutation, are found in a high percentage of patients with myeloproliferative neoplasms, leading to constitutive activation of the signaling pathway and uncontrolled cell growth.[5]

The mechanism of action of **AC-430** involves binding to the ATP-binding site of the JAK2 kinase domain, preventing the phosphorylation and activation of downstream Signal Transducer and Activator of Transcription (STAT) proteins.[7][8] This blockade of STAT phosphorylation inhibits their dimerization and translocation to the nucleus, thereby preventing the transcription of target genes involved in inflammation and cell proliferation.[6]

Diagram 1: The JAK-STAT Signaling Pathway and the Inhibitory Action of **AC-430**[Click to download full resolution via product page](#)

Caption: The JAK-STAT signaling cascade and the point of inhibition by **AC-430**.

## Preclinical and Clinical Development

### In Vitro Potency and Selectivity

While specific IC<sub>50</sub> values for **AC-430** against a full kinase panel are not readily available in the public domain, preclinical studies have described it as a potent and selective JAK2 inhibitor. [2] For context, Table 2 provides IC<sub>50</sub> values for other well-characterized JAK inhibitors to illustrate the typical potency and selectivity profiles within this class of drugs.

Table 2: In Vitro Potency of Selected JAK Inhibitors

Compound	JAK1 IC <sub>50</sub> (nM)	JAK2 IC <sub>50</sub> (nM)	JAK3 IC <sub>50</sub> (nM)	TYK2 IC <sub>50</sub> (nM)	Reference(s)
Tofacitinib	112	20	1	-	[3]
Ruxolitinib	3.3	2.8	323	19	[3]
Fedratinib	-	3	-	-	[7]
Abrocitinib	29	803	>10,000	1250	[9]

Note: Data for **AC-430** is not publicly available.

## Preclinical Efficacy in Disease Models

**AC-430** has demonstrated significant efficacy in preclinical models of both oncology and autoimmune diseases at oral doses as low as 10 mg/kg/day.[2]

The dysregulation of JAK2 signaling is a key factor in myeloproliferative neoplasms (MPNs). Preclinical studies have shown that JAK2 inhibitors can effectively reduce the proliferation of cancer cells and alleviate disease symptoms in animal models of MPNs.

The role of the JAK-STAT pathway in mediating the effects of pro-inflammatory cytokines makes it a compelling target for autoimmune diseases like rheumatoid arthritis. Preclinical evaluation of JAK inhibitors in models such as collagen-induced arthritis (CIA) in rodents has demonstrated their ability to reduce inflammation and joint damage.[10][11]

## Phase I Clinical Trial

Ambit Biosciences initiated a Phase I clinical trial for **AC-430** (NCT01287858) to evaluate its safety, tolerability, and pharmacokinetics.[3] The trial was a two-part, placebo-controlled, single and multiple ascending dose study in healthy volunteers.[11] The study also aimed to assess the effect of **AC-430** on cytokine signal transduction.[11] While detailed results from this trial are not extensively published, it was pivotal in identifying the superior pharmacokinetic profile of the AC-410 enantiomer, which was subsequently selected for further development.[4]

## Experimental Protocols

Detailed, publicly available experimental protocols specifically utilizing **AC-430** are limited. However, the following sections provide representative methodologies for key experiments relevant to the evaluation of JAK2 inhibitors.

### In Vitro Kinase Activity Assay

This protocol outlines a general method for determining the in vitro inhibitory activity of a compound against JAK2 kinase.

Objective: To determine the IC<sub>50</sub> value of a test compound (e.g., **AC-430**) against recombinant JAK2.

Materials:

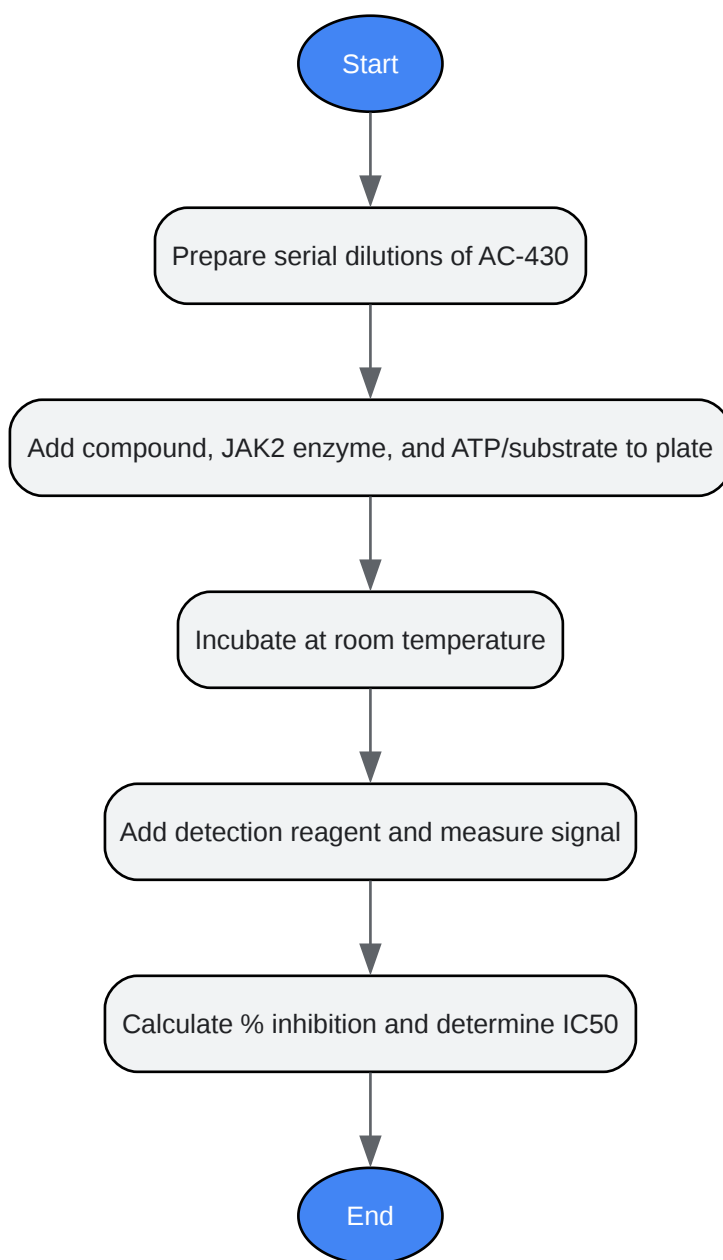
- Recombinant human JAK2 enzyme
- Kinase buffer (e.g., 60 mM HEPES-NaOH, pH 7.5, 3 mM MgCl<sub>2</sub>, 3 mM MnCl<sub>2</sub>, 3 μM Na-orthovanadate, 1.2 mM DTT)
- ATP
- Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
- Test compound (serially diluted)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay)

- 384-well plates

Procedure:

- Prepare serial dilutions of the test compound in DMSO.
- Add the test compound dilutions to the wells of a 384-well plate.
- Add the JAK2 enzyme to the wells.
- Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's instructions.
- Plot the percentage of inhibition against the logarithm of the test compound concentration and determine the IC<sub>50</sub> value using non-linear regression analysis.

Diagram 2: Workflow for an In Vitro Kinase Inhibition Assay



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Caption: A generalized workflow for determining the IC<sub>50</sub> of a kinase inhibitor.

## Murine Collagen-Induced Arthritis (CIA) Model

This protocol describes a standard method for inducing arthritis in mice to evaluate the in vivo efficacy of anti-inflammatory compounds.

Objective: To assess the therapeutic effect of a test compound (e.g., **AC-430**) on the clinical signs of arthritis in a mouse model.

Materials:

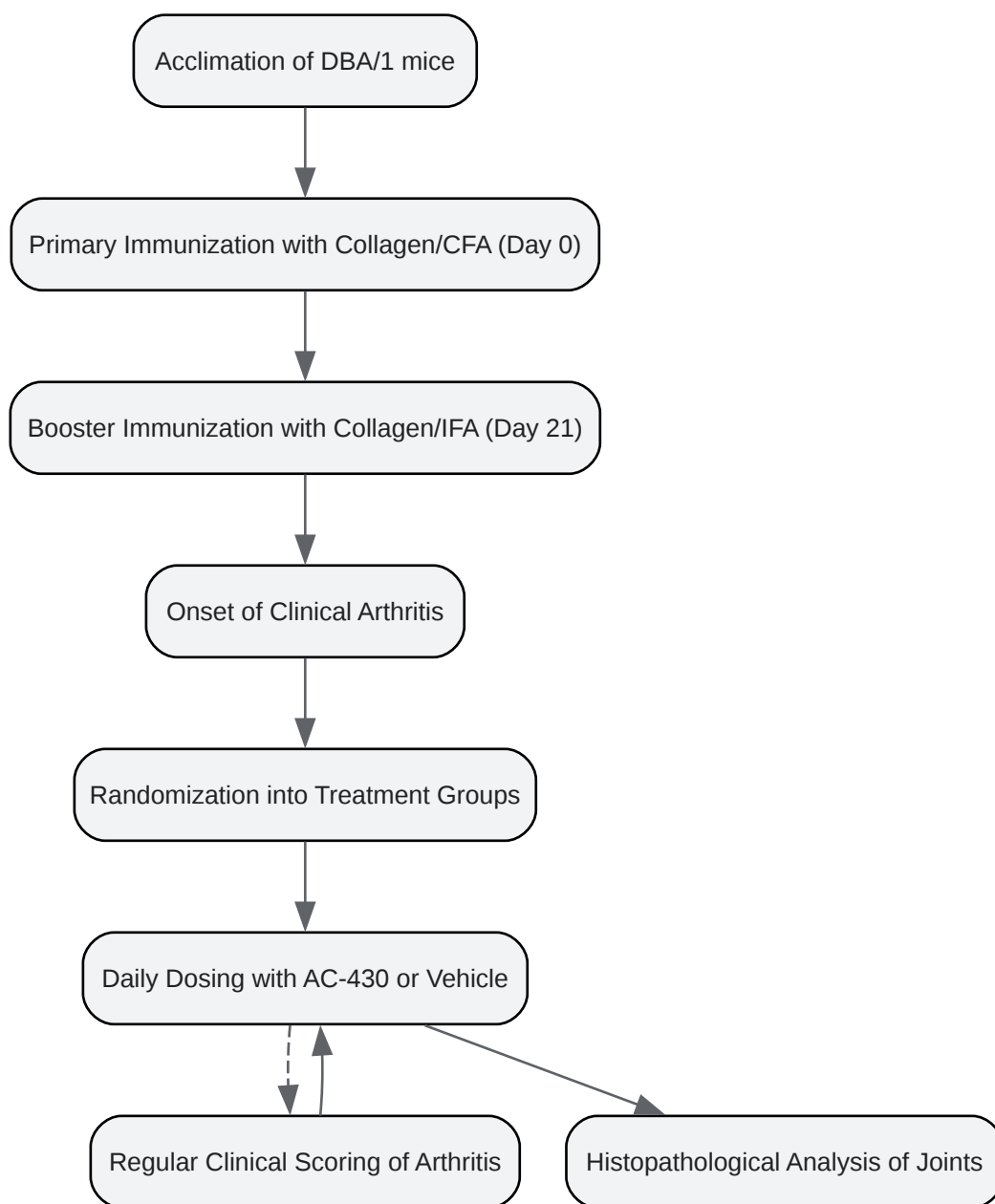
- DBA/1 mice (male, 8-10 weeks old)
- Bovine type II collagen
- Complete Freund's Adjuvant (CFA)
- Incomplete Freund's Adjuvant (IFA)
- Test compound (formulated for oral administration)
- Vehicle control

Procedure:

- Immunization (Day 0): Emulsify bovine type II collagen with CFA and immunize mice intradermally at the base of the tail.
- Booster (Day 21): Emulsify bovine type II collagen with IFA and administer a booster immunization.
- Treatment: Upon the onset of clinical signs of arthritis (typically around day 25-35), randomize mice into treatment and control groups. Administer the test compound or vehicle daily by oral gavage.
- Clinical Scoring: Monitor the mice regularly for signs of arthritis (e.g., paw swelling, erythema, and joint stiffness) and score each paw on a scale of 0-4.
- Histopathology: At the end of the study, collect joint tissues for histological analysis to assess inflammation, cartilage damage, and bone erosion.

Diagram 3: Logical Flow of a Collagen-Induced Arthritis Study





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Caption: Key stages in a preclinical study of a therapeutic agent in a CIA mouse model.

## Conclusion

**AC-430** is a potent JAK2 inhibitor with demonstrated preclinical efficacy in models of oncology and autoimmune disease. Its development has provided valuable insights into the therapeutic potential of targeting the JAK-STAT pathway. While the focus of clinical development has shifted to its single enantiomer, AC-410, the foundational research on **AC-430** remains crucial

for understanding the structure-activity relationships and pharmacological properties of this class of inhibitors. Further publication of detailed preclinical and clinical data for **AC-430** and its derivatives would be highly beneficial to the scientific community, aiding in the design and development of next-generation JAK inhibitors with improved efficacy and safety profiles.

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